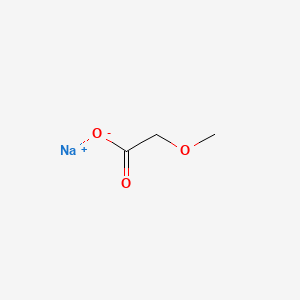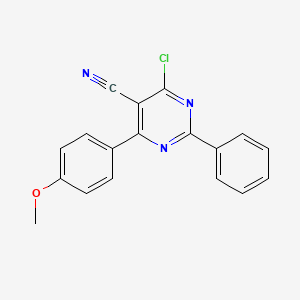
4-Chloro-6-(4-methoxyphenyl)-2-phenyl-5-pyrimidinecarbonitrile
Descripción general
Descripción
Pyrimidine derivatives, such as the one you mentioned, are important structural motifs found in numerous bioactive molecules . They are often used in the synthesis of various pharmaceuticals and agrochemicals .
Synthesis Analysis
While specific synthesis methods for “4-Chloro-6-(4-methoxyphenyl)-2-phenyl-5-pyrimidinecarbonitrile” are not available, similar compounds have been synthesized using ring cleavage methodology reactions . This involves the introduction of various functional groups to the pyridine .Molecular Structure Analysis
The molecular structure of similar compounds involves a pyridine, a six-membered heterocyclic scaffold found in various natural products, drug molecules, vitamins, and materials .Chemical Reactions Analysis
The chemical reactions involving similar compounds often involve nucleophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds can vary widely. For example, the melting point, solubility, and stability can differ based on the specific functional groups present .Aplicaciones Científicas De Investigación
Proteomics Research
This compound is utilized in proteomics, which is the large-scale study of proteins, their structures, and functions. The compound’s molecular weight and structure make it suitable for use in proteomic applications, where it can be involved in the identification and quantification of proteins, as well as in the study of protein-protein interactions .
Organic Synthesis
In the field of organic synthesis, this pyrimidine derivative serves as an intermediate for the synthesis of more complex molecules. Its chloro and methoxyphenyl groups are reactive sites that can be modified to produce a wide range of organic compounds with potential applications in medicinal chemistry and materials science .
Antitumor Activity
Pyrimidine derivatives are known to possess antitumor properties. This particular compound may be involved in the synthesis of nucleoside analogs that can act as antitumor agents, potentially inhibiting the growth of cancer cells by interfering with DNA replication .
Antiviral and Analgesic Activity
The structural motif of pyrimidine is present in many compounds that exhibit antiviral and analgesic activities. Research into the applications of this compound could lead to the development of new medications for the treatment of viral infections and pain management .
Erectile Dysfunction Treatment
Compounds containing the pyrimidine structure have been used in the treatment of male erectile dysfunction. This compound could be a precursor in the synthesis of drugs that target this condition, offering a potential pathway for the development of new therapeutic agents .
Gout and Hyperuricemia Prevention
Pyrimidine derivatives are also explored for their use in the prevention of gout and the treatment of hyperuricemia. This compound may contribute to the synthesis of drugs that help reduce uric acid levels in the blood, thereby preventing gout attacks .
Antibacterial and Antiproliferative Activity
The compound has shown promise in antibacterial and antiproliferative assays, indicating its potential use in the development of new antibiotics and anti-cancer drugs. Its ability to inhibit bacterial growth and cell proliferation makes it a valuable candidate for further pharmacological research .
Pharmacological Properties
Finally, the compound’s pharmacological properties are of great interest. It could serve as an intermediate in the synthesis of various disubstituted pyrimidines, which may possess a range of pharmacological activities, including antibacterial, antiproliferative, and other therapeutic effects .
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
4-chloro-6-(4-methoxyphenyl)-2-phenylpyrimidine-5-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12ClN3O/c1-23-14-9-7-12(8-10-14)16-15(11-20)17(19)22-18(21-16)13-5-3-2-4-6-13/h2-10H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVCAJCMWYITQHP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C(C(=NC(=N2)C3=CC=CC=C3)Cl)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-6-(4-methoxyphenyl)-2-phenyl-5-pyrimidinecarbonitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



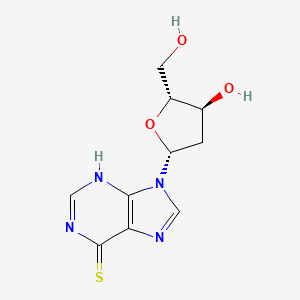
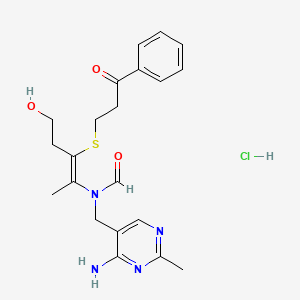

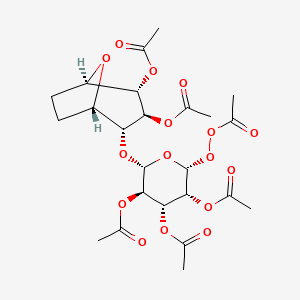
![(1R,12R)-16-Methoxy-20-methyl-5,7-dioxa-20-azapentacyclo[10.7.1.02,10.04,8.013,18]icosa-2,4(8),9,13,15,17-hexaen-15-ol](/img/structure/B1225788.png)

![N-[3-(1,3-benzothiazol-2-ylthio)-5-nitrophenyl]-2-fluorobenzamide](/img/structure/B1225791.png)
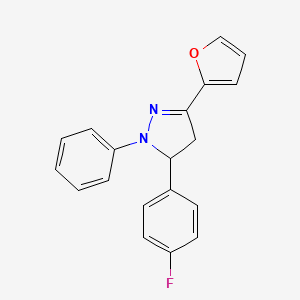
![1-Butyl-2-[2-furanyl(oxo)methyl]imino-10-methyl-5-oxo-3-dipyrido[3,4-c:1',2'-f]pyrimidinecarboxylic acid ethyl ester](/img/structure/B1225798.png)
![2-(4-Methoxyphenyl)acetic acid [2-[4-[(4-ethoxyanilino)-oxomethyl]anilino]-2-oxoethyl] ester](/img/structure/B1225799.png)
![N-(1,1-dioxo-3-thiolanyl)-N-ethyl-2-([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)acetamide](/img/structure/B1225801.png)
![N-[6-amino-2,4-dioxo-1-(phenylmethyl)-5-pyrimidinyl]-N-ethyl-2-(2-methyl-2,3-dihydroindol-1-yl)acetamide](/img/structure/B1225802.png)
![2-phenyl-1H-imidazo[4,5-b]phenazine](/img/structure/B1225804.png)
